![molecular formula C29H31O3P B14250729 [(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid CAS No. 183583-34-8](/img/structure/B14250729.png)
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid is a complex organic compound characterized by the presence of a perylene core substituted with tert-butyl groups and a phosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the perylene core, followed by the introduction of tert-butyl groups at specific positions. The final step involves the attachment of the phosphonic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the perylene core.
Substitution: The tert-butyl groups or the phosphonic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylenequinones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in photodynamic therapy.
Mechanism of Action
The mechanism of action of [(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid moiety can form strong interactions with metal ions, making it useful in coordination chemistry and catalysis. The perylene core’s photophysical properties enable its use in applications requiring fluorescence or light absorption .
Comparison with Similar Compounds
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid can be compared with other similar compounds, such as:
Perylene diimides: Known for their excellent photophysical properties and used in organic electronics.
Phosphonic acid derivatives: Widely used in coordination chemistry and as ligands in catalysis.
Tert-butyl-substituted aromatic compounds: Studied for their steric effects and stability.
The uniqueness of this compound lies in its combination of a perylene core with tert-butyl groups and a phosphonic acid moiety, providing a versatile platform for various applications.
Properties
CAS No. |
183583-34-8 |
|---|---|
Molecular Formula |
C29H31O3P |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(8,11-ditert-butylperylen-3-yl)methylphosphonic acid |
InChI |
InChI=1S/C29H31O3P/c1-28(2,3)19-12-18-13-20(29(4,5)6)15-25-23-11-10-17(16-33(30,31)32)21-8-7-9-22(27(21)23)24(14-19)26(18)25/h7-15H,16H2,1-6H3,(H2,30,31,32) |
InChI Key |
AMTXDGAVVWJJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=C5C2=CC=CC5=C(C=C4)CP(=O)(O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


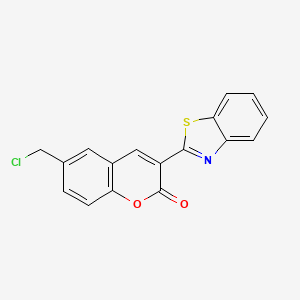
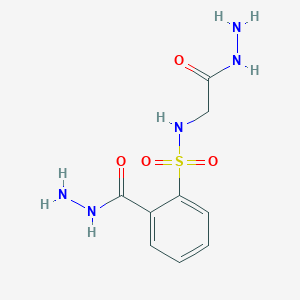
![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)
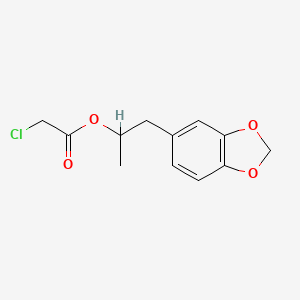

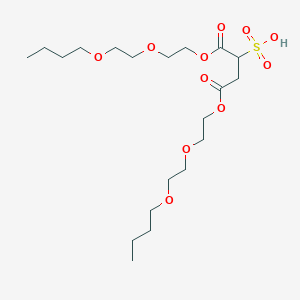
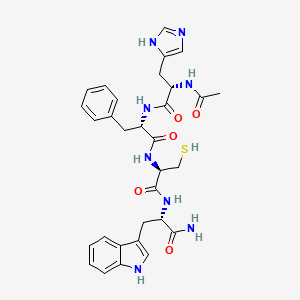
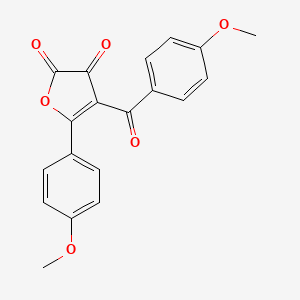
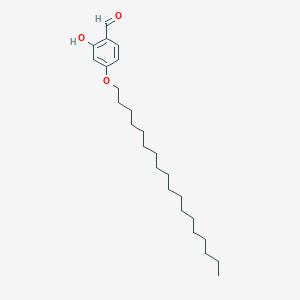
![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)

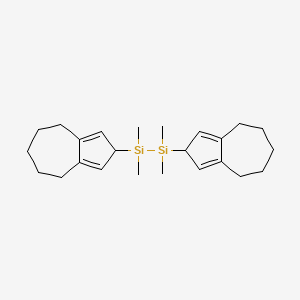
![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
